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Compound of Interest

Compound Name: Methyl 1h-indazole-6-carboxylate

Cat. No.: B061901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for Methyl 1H-indazole-6-carboxylate. Due to the limited availability of

directly published experimental spectra for this specific molecule, the data presented herein is

a combination of reported data for the parent molecule, 1H-indazole-6-carboxylic acid, and

predicted values derived from established principles of spectroscopic interpretation and

comparison with structurally analogous compounds. This guide is intended to support research

and development activities by providing a robust analytical framework.

Data Presentation
The structural characterization of Methyl 1H-indazole-6-carboxylate is achieved through a

combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,

and mass spectrometry (MS). The anticipated quantitative data from these techniques are

summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 1H-
indazole-6-carboxylate
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~13.5 br s 1H - N-H

~8.30 s 1H - H-3

~8.15 s 1H - H-5

~7.80 d 1H ~8.5 H-7

~7.50 dd 1H ~8.5, ~1.5 H-4

3.90 s 3H - -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1H-
indazole-6-carboxylate
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~166.5 C=O (ester)

~141.0 C-7a

~135.0 C-3

~128.0 C-3a

~125.0 C-6

~122.0 C-5

~121.0 C-4

~110.0 C-7

~52.0 -OCH₃
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Table 3: Predicted Infrared (IR) Absorption Bands for
Methyl 1H-indazole-6-carboxylate

Wavenumber (cm⁻¹) Intensity Assignment

3300-3100 Medium, Broad N-H Stretching

3100-3000 Medium Aromatic C-H Stretching

~1720 Strong C=O Stretching (Ester)

~1620 Medium C=N Stretching

1600-1450 Medium-Strong Aromatic C=C Stretching

~1250 Strong
Asymmetric C-O-C Stretching

(Ester)

~1100 Strong
Symmetric C-O-C Stretching

(Ester)

~750 Strong C-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry Data for Methyl
1H-indazole-6-carboxylate

m/z Ratio Predicted Identity

176.06 [M]⁺ (Molecular Ion)

145.05 [M - OCH₃]⁺

117.04 [M - COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic and

spectrometric data for Methyl 1H-indazole-6-carboxylate, based on established

methodologies for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 1H-indazole-6-carboxylate.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by

the instrument.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlet peaks for each unique

carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.
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Place a small amount of the solid Methyl 1H-indazole-6-carboxylate sample directly onto

the ATR crystal.

Apply pressure using the instrument's press to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of Methyl 1H-indazole-6-carboxylate (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution may be infused directly into the mass spectrometer or introduced via a liquid

chromatography system.

Data Acquisition:

Tune the mass spectrometer for the expected mass range.

Acquire the mass spectrum in positive or negative ion mode, depending on the ionization

characteristics of the molecule. For this compound, positive ion mode is generally preferred.

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer

can be used to determine the exact mass and elemental composition.
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Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic and spectrometric

analysis of a novel or synthesized compound like Methyl 1H-indazole-6-carboxylate.

Logical Workflow for Spectroscopic Analysis

Compound Preparation

Spectroscopic & Spectrometric Analysis

Data Interpretation & Structure Elucidation

Synthesis of Methyl
1H-indazole-6-carboxylate
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Logical workflow for the spectroscopic analysis of a synthesized compound.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of Methyl 1H-
indazole-6-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061901#methyl-1h-indazole-6-carboxylate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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